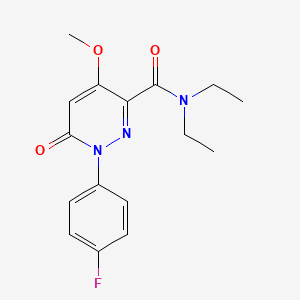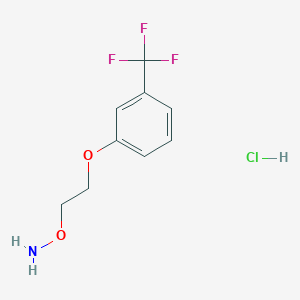
O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride, also known by its CAS Number 113211-36-2, is a chemical compound with a molecular weight of 257.64 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[2-(aminooxy)ethoxy]-3-(trifluoromethyl)benzene hydrochloride . The InChI code is 1S/C9H10F3NO2.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-4-5-15-13;/h1-3,6H,4-5,13H2;1H . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a boiling point of 154-156°C .Applications De Recherche Scientifique
Anticancer Properties
The TFM group in O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride has attracted attention due to its potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies explore its mechanism of action and potential synergies with existing chemotherapeutic agents .
Anti-Inflammatory Activity
The compound’s TFM group contributes to its anti-inflammatory properties. It has been evaluated for its ability to modulate inflammatory pathways, such as NF-κB and COX-2. These findings suggest its potential as a novel anti-inflammatory drug candidate .
Antioxidant Effects
O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. Researchers have explored its role in scavenging free radicals and protecting cellular components from oxidative damage .
Neuroprotective Applications
Studies have investigated the compound’s impact on neurodegenerative diseases. Its TFM group may enhance neuronal survival, reduce neuroinflammation, and protect against oxidative stress. These properties make it a potential candidate for neuroprotective therapies .
Metabolic Disorders
The compound’s unique structure has led to investigations into its effects on metabolic disorders, including diabetes and obesity. Researchers explore its impact on glucose metabolism, insulin sensitivity, and lipid homeostasis .
Cardiovascular Health
O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride has been studied for its potential cardiovascular benefits. Its TFM group may influence vascular function, blood pressure regulation, and endothelial health .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-4-5-15-13;/h1-3,6H,4-5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNYVAPHNCORSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCON)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B2804176.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2804178.png)
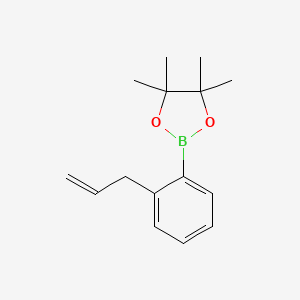
![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)
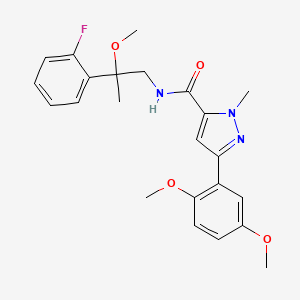
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2804184.png)
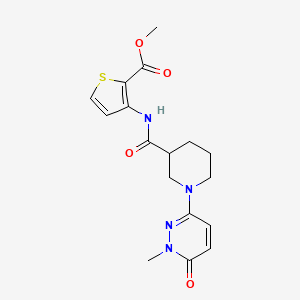
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2804186.png)


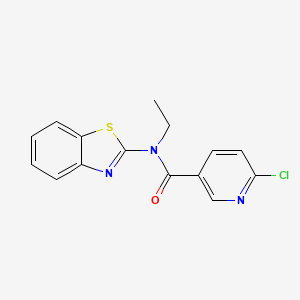

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2804193.png)
